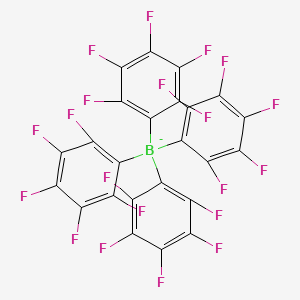

Tetrakis(pentafluorophenyl)borate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUNYMXQLNNMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24BF20- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, is a large, weakly coordinating anion (WCA) that has become an indispensable tool in modern chemistry. Its unique properties, stemming from the sterically demanding and electron-withdrawing pentafluorophenyl groups, render it exceptionally stable and non-nucleophilic. This allows for the isolation and study of highly reactive cationic species, which are crucial intermediates in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound salts, with a particular focus on their role as co-catalysts in olefin polymerization. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to serve as a valuable resource for researchers in academia and industry.

Introduction

The field of catalysis has been revolutionized by the development of well-defined, single-site catalysts. A key challenge in this area is the generation and stabilization of catalytically active cationic metal centers. Traditional counterions often coordinate too strongly to the metal center, inhibiting its catalytic activity. Weakly coordinating anions, such as this compound, have emerged as a solution to this problem.

The [B(C₆F₅)₄]⁻ anion features a central boron atom tetrahedrally coordinated to four pentafluorophenyl rings. The electron-withdrawing nature of the fluorine atoms delocalizes the negative charge over the large periphery of the anion, while the bulky phenyl groups sterically hinder coordination to the cation. This combination of electronic and steric effects results in a very weak interaction between the anion and the cationic center, allowing the cation to exhibit its intrinsic reactivity.

This guide will delve into the fundamental aspects of this compound, providing the necessary technical details for its synthesis, handling, and application in various chemical contexts.

Physicochemical Properties

The properties of this compound salts are largely dictated by the nature of the cation. However, the anion's characteristics remain consistent across different salts.

Table 1: General Properties of the this compound Anion

| Property | Value | Reference |

| Molecular Formula | C₂₄BF₂₀⁻ | [1] |

| Molecular Weight | 679.00 g/mol | [1] |

| Appearance | Typically a white to off-white solid (salt dependent) | [2] |

| Coordination Geometry | Tetrahedral | [2] |

| B-C Bond Length | ~1.65 Å | [2] |

Table 2: Properties of Common this compound Salts

| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |

| Lithium this compound | Li[B(C₆F₅)₄] | 685.91 | White solid | Often isolated as an etherate; water-soluble.[2] |

| Potassium this compound | K[B(C₆F₅)₄] | 718.13 | White solid | - |

| Trityl this compound | [Ph₃C][B(C₆F₅)₄] | 922.37 | Yellow to mustard-colored powder | Soluble in CH₂Cl₂; acts as a strong hydride abstractor.[3] |

| N,N-Dimethylanilinium this compound | [PhN(H)Me₂][B(C₆F₅)₄] | 801.24 | White solid | Often used as a catalyst activator in olefin polymerization.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound salts typically involves the reaction of a pentafluorophenyl Grignard or organolithium reagent with a boron trihalide, followed by a salt metathesis reaction to introduce the desired cation.

General Synthesis of the this compound Anion

The core of the synthesis is the formation of the [B(C₆F₅)₄]⁻ anion. A common route involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)borane.[2]

Synthesis of the [B(C₆F₅)₄]⁻ anion.

Experimental Protocol: Synthesis of Lithium this compound Etherate

This protocol is adapted from the original synthesis.[2]

Materials:

-

Tris(pentafluorophenyl)boron, (C₆F₅)₃B

-

Pentafluorophenyllithium, Li(C₆F₅)

-

Anhydrous diethyl ether

Procedure:

-

In a glovebox under an inert atmosphere, dissolve equimolar amounts of tris(pentafluorophenyl)boron and pentafluorophenyllithium in anhydrous diethyl ether in separate Schlenk flasks.

-

Slowly add the pentafluorophenyllithium solution to the tris(pentafluorophenyl)boron solution with constant stirring.

-

A white precipitate of the lithium this compound etherate will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Isolate the solid product by filtration.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the white, solid etherate complex.

Experimental Protocol: Synthesis of Trityl this compound

This protocol involves a salt metathesis reaction between a pre-formed this compound salt and trityl chloride.[3]

Materials:

-

Potassium this compound, K[B(C₆F₅)₄]

-

Trityl chloride (triphenylmethyl chloride), Ph₃CCl

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a glovebox under an argon atmosphere, charge a round-bottom flask with K[B(C₆F₅)₄] and an equimolar amount of Ph₃CCl.

-

Add anhydrous dichloromethane to dissolve the solids. The solution should immediately turn a yellow-orange color.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Filter the solution through a pad of Celite to remove the precipitated potassium chloride (KCl).

-

Reduce the volume of the filtrate using a rotary evaporator to obtain a dark red oil.

-

Add pentane to the oil to precipitate a yellow solid. Sonication can aid in the complete precipitation of the product.

-

Isolate the yellow precipitate by filtration and dry under vacuum.

Applications in Catalysis

The primary application of this compound salts is as co-catalysts or activators for transition metal complexes in olefin polymerization.[4] They function by abstracting a ligand (typically an alkyl or hydride group) from the metal center, generating a highly electrophilic, cationic active species that can readily coordinate and polymerize olefin monomers.

Mechanism of Activation in Olefin Polymerization

The activation of a metallocene precatalyst, such as a zirconocene (B1252598) dichloride, typically involves two steps. First, the precatalyst is alkylated using an organoaluminum compound like methylaluminoxane (B55162) (MAO) or trimethylaluminum. Then, the this compound salt is introduced to abstract one of the alkyl groups, generating the active cationic catalyst.

Activation and Polymerization Workflow.

Experimental Workflow for Olefin Polymerization

The following is a generalized workflow for a laboratory-scale olefin polymerization experiment using a metallocene catalyst and a this compound activator.

Olefin Polymerization Experimental Workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound salts. The ¹⁹F and ¹¹B NMR spectra are particularly informative.

Table 3: Typical NMR Spectroscopic Data for the [B(C₆F₅)₄]⁻ Anion

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹⁹F | ~ -133 | m | ortho-F | [5] |

| ~ -163 | m | para-F | [5] | |

| ~ -167 | m | meta-F | [5] | |

| ¹¹B | ~ -14 to -17 | s | B(C₆F₅)₄ | [6] |

Safety and Handling

This compound salts should be handled with care in a well-ventilated laboratory, preferably in a fume hood or glovebox. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 4: Hazard Information for Common this compound Salts

| Salt | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Potassium this compound |

| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Trityl this compound |

| H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][10] | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

Special Safety Note: Lithium this compound can deflagrate upon melting (around 265 °C), producing thick black smoke, even under a nitrogen atmosphere.[2] Similar vigorous decomposition has been observed for the potassium and sodium salts.

Conclusion

This compound has established itself as a uniquely valuable weakly coordinating anion in chemistry. Its ability to stabilize highly reactive cations has been instrumental in advancing the field of catalysis, particularly in olefin polymerization. The synthetic routes to its various salts are well-established, and its properties are well-characterized. As research continues to push the boundaries of catalysis and materials science, the demand for robust and non-coordinating anions like this compound is certain to grow. This guide provides a solid foundation of technical information for researchers looking to utilize this powerful chemical tool in their work.

References

- 1. This compound | C24BF20- | CID 4438527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium this compound - Wikipedia [en.wikipedia.org]

- 3. Trityl this compound | 136040-19-2 [chemicalbook.com]

- 4. Ammonium this compound: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound | MDPI [mdpi.com]

- 5. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.es [fishersci.es]

- 8. aksci.com [aksci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

The Discovery and Enduring Legacy of the Tetrakis(pentafluorophenyl)borate Anion: A Technical Guide

An in-depth exploration of the synthesis, properties, and historical significance of the weakly coordinating anion, [B(C₆F₅)₄]⁻, for researchers, scientists, and drug development professionals.

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, stands as a cornerstone in modern coordination chemistry and catalysis. Its reputation as a weakly coordinating anion (WCA) stems from its unique structural and electronic properties, which render it sterically bulky and electronically inert. This guide provides an in-depth exploration of the foundational characteristics of [B(C₆F₅)₄]⁻, including its synthesis, key quantitative data, and the experimental protocols used for its characterization and application.

A Historical Perspective: The Genesis of a Weakly Coordinating Anion

The journey of the [B(C₆F₅)₄]⁻ anion begins with the pioneering work on its precursor, tris(pentafluorophenyl)boron, B(C₆F₅)₃. This potent Lewis acid was first synthesized in 1964 by Massey and Park.[1] Their work laid the groundwork for the subsequent creation of the this compound anion. The initial synthesis of the lithium salt, lithium this compound (Li[B(C₆F₅)₄]), was achieved through the reaction of tris(pentafluorophenyl)boron with pentafluorophenyllithium in an ether solution.[2] This discovery was a significant milestone in the development of weakly coordinating anions, providing chemists with a tool to stabilize highly reactive cationic species that were previously inaccessible.

The primary role of a weakly coordinating anion is to minimize strong cation-anion interactions, effectively replacing a few strong electrostatic interactions with numerous weak ones. The [B(C₆F₅)₄]⁻ anion achieves this through a combination of features:

-

Steric Bulk: The four large pentafluorophenyl groups arranged tetrahedrally around the central boron atom create a sterically hindered environment, preventing close association with cations.

-

Charge Delocalization: The negative charge is effectively distributed across the entire anion, particularly onto the highly electronegative fluorine atoms. This delocalization significantly reduces the anion's nucleophilicity.

-

Chemical Inertness: The robust B-C and C-F bonds make the anion exceptionally stable and resistant to degradation, even in the presence of highly electrophilic cations.

Synthesis and Experimental Protocols

The synthesis of salts containing the [B(C₆F₅)₄]⁻ anion has evolved since its initial discovery, with several methods now available. The choice of method often depends on the desired cation and the scale of the reaction.

Original Synthesis of Lithium this compound Etherate

The seminal work by Massey and Park described the formation of the lithium salt as an etherate complex. While the original paper provides the foundational method, subsequent literature has refined the process. A typical modern adaptation of the original synthesis is as follows:

Reaction: (C₆F₅)₃B + Li(C₆F₅) → [Li(OEt₂)₃][B(C₆F₅)₄][2]

Experimental Protocol:

-

Preparation of Pentafluorophenyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of bromopentafluorobenzene (B106962) in anhydrous diethyl ether is cooled to -78 °C. An equimolar amount of n-butyllithium in hexane (B92381) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete formation of pentafluorophenyllithium.

-

Preparation of Tris(pentafluorophenyl)boron: In a separate flame-dried flask, a solution of boron trichloride (B1173362) in a suitable solvent (e.g., pentane) is cooled. A solution of pentafluorophenyllithium (prepared as above) is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred to yield tris(pentafluorophenyl)boron.

-

Formation of Li[B(C₆F₅)₄]: An equimolar ethereal solution of tris(pentafluorophenyl)boron is combined with an ethereal solution of pentafluorophenyllithium.[2] The lithium salt of this compound precipitates as a white, etherated solid.[2]

-

Isolation and Purification: The precipitate is collected by filtration under an inert atmosphere, washed with cold diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Caption: Synthesis of Lithium this compound Etherate.

Alternative Synthetic Routes

Other methods for preparing salts of [B(C₆F₅)₄]⁻ include:

-

Grignard Reaction: Utilizing pentafluorophenyl Grignard reagents with boron trifluoride etherate.

-

Ion Exchange: Starting from a readily available salt, such as the lithium salt, and performing a metathesis reaction with a salt of the desired cation. For example, sodium this compound can be obtained from the lithium salt via an ion exchange method.

Physicochemical Properties

The unique properties of the [B(C₆F₅)₄]⁻ anion are quantified by a range of physicochemical data.

| Property | Value | Notes |

| Molecular Formula | C₂₄BF₂₀⁻ | |

| Molar Mass | 679.96 g/mol | |

| Geometry | Tetrahedral around Boron | |

| B-C Bond Length | ~1.65 Å | [2] |

| Solubility | Soluble in dichloromethane, toluene, acetonitrile; Water-soluble (as Li⁺ salt) | [3][4] |

| Thermal Stability | Li salt deflagrates on melting (ca. 265 °C) | [2] |

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference Solvent |

| ¹¹B | ~ -16.3 | singlet | - | C₆D₅Br |

| ¹⁹F (ortho) | ~ -132.4 | - | - | C₆D₅Br |

| ¹⁹F (meta) | ~ -166.1 | - | - | C₆D₅Br |

| ¹⁹F (para) | ~ -162.2 | - | - | C₆D₅Br |

| ¹³C (ipso) | ~ 108.7 | broad | - | CDCl₃ |

| ¹³C (ortho-CF) | ~ 148.9 | multiplet | J = 249.6 Hz | CDCl₃ |

| ¹³C (para-CF) | ~ 143.8 | multiplet | J = 259.3 Hz | CDCl₃ |

| ¹³C (meta-CF) | ~ 137.6 | multiplet | J = 253.5 Hz | CDCl₃ |

Applications in Catalysis and Beyond

The primary utility of the [B(C₆F₅)₄]⁻ anion lies in its ability to generate and stabilize highly reactive cationic species, which are key intermediates in a multitude of catalytic processes.

Activation of Olefin Polymerization Catalysts

A major application of [B(C₆F₅)₄]⁻ salts is in the activation of metallocene and other transition metal pre-catalysts for olefin polymerization. The weakly coordinating nature of the borate (B1201080) anion allows for the formation of a cationic active catalyst by abstracting a ligand (e.g., a methyl group) from the metal center. This process generates a highly electrophilic metal cation that can readily coordinate and polymerize olefin monomers. Unlike traditional activators like methylaluminoxane (B55162) (MAO), which are often required in large excess, borate activators can be used in stoichiometric amounts.[2]

Caption: Activation of a metallocene pre-catalyst using a borate activator.

Generation of Cationic Transition Metal Complexes

Salts of [B(C₆F₅)₄]⁻ are widely used as reagents to synthesize a diverse array of cationic transition metal complexes. This is typically achieved through a salt metathesis reaction where the borate salt reacts with a metal halide complex, leading to the precipitation of an alkali metal halide and the formation of the desired cationic metal complex with the [B(C₆F₅)₄]⁻ counterion.[2]

General Reaction: Li[B(C₆F₅)₄] + MLₙCl → LiCl(s) + [MLₙ]⁺[B(C₆F₅)₄]⁻[2]

Other Applications

The utility of the [B(C₆F₅)₄]⁻ anion extends beyond polymerization catalysis. It is also employed in:

-

Electrochemistry: As a supporting electrolyte in non-aqueous systems due to its high solubility and wide electrochemical window.

-

Lewis Acid Catalysis: The precursor, B(C₆F₅)₃, is a powerful Lewis acid, and salts of [B(C₆F₅)₄]⁻ are used to generate other potent Lewis acid catalysts.[2] For instance, Li[B(C₆F₅)₄] can be converted to the trityl reagent, [Ph₃C][B(C₆F₅)₄], a versatile activator for various Lewis acid-catalyzed reactions.[2]

Conclusion

The discovery of the this compound anion over half a century ago marked a pivotal moment in chemistry. Its unique combination of steric bulk, charge delocalization, and chemical inertness has provided an invaluable tool for the stabilization of reactive cations, opening up new avenues in catalysis, materials science, and fundamental chemical research. The ongoing development of new synthetic methods and applications ensures that the [B(C₆F₅)₄]⁻ anion will remain an indispensable component in the toolkit of researchers and scientists for years to come.

References

- 1. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium this compound - Wikipedia [en.wikipedia.org]

- 3. Lithium this compound ethyl etherate | CAS 371162-53-7 | Chemodex | Biomol.com [biomol.com]

- 4. Dimethylanilinium tetrakis(pentafluorophenyl) borate CAS No 118612-00-3-China Moltec Materials Corp [mat99.com]

An In-Depth Technical Guide to the Synthesis of Lithium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium tetrakis(pentafluorophenyl)borate, a crucial salt of the weakly coordinating anion [B(C₆F₅)₄]⁻. Its utility as a catalyst in olefin polymerization and in electrochemistry makes it a compound of significant interest.[1] This document details the prevalent synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of lithium this compound, often isolated as its etherate complex, primarily proceeds through the reaction of a pentafluorophenyl organometallic reagent with a suitable boron-containing electrophile. The two main strategies involve the in-situ generation of pentafluorophenyllithium followed by its reaction with a boron source.

A prevalent method involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron.[1][2] An alternative and more direct approach utilizes the reaction of pentafluorophenyllithium with a boron trihalide, such as boron trichloride (B1173362) (BCl₃) or boron trifluoride etherate (BF₃·OEt₂).[3][4][5] The pentafluorophenyllithium itself is typically generated from either pentafluorobenzene (B134492) via deprotonation with a strong base like n-butyllithium or from bromopentafluorobenzene (B106962) through a lithium-halogen exchange.[3][6]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of lithium this compound via different routes.

Synthesis from Bromopentafluorobenzene and Tris(pentafluorophenyl)boron

This method involves the initial formation of pentafluorophenyllithium from bromopentafluorobenzene, which then reacts with tris(pentafluorophenyl)boron.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, combine bromopentafluorobenzene (3.90 g) and diethyl ether (50 mL).

-

Cool the solution to a low temperature, for example, -24 °C, using a suitable cooling bath.[6]

-

Slowly add n-butyllithium (1.6 M in hexanes, 9.41 mL) to the cooled solution via the dropping funnel while maintaining the low temperature.

-

After the addition is complete, stir the resulting mixture for a designated period to ensure the complete formation of pentafluorophenyllithium.

-

In a separate flask, prepare a solution of tris(pentafluorophenyl)boron (7.71 g) in a non-interfering solvent like Isopar (216 g).[6]

-

Transfer the freshly prepared pentafluorophenyllithium solution to the tris(pentafluorophenyl)boron solution at a controlled rate, ensuring the reaction temperature is maintained.

-

Upon completion of the reaction, the product, lithium this compound etherate, will precipitate as a white solid.[1]

-

Isolate the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.

Synthesis from Pentafluorobenzene and Boron Trichloride

This protocol describes the synthesis starting from pentafluorobenzene and using boron trichloride as the boron source.

Experimental Protocol:

-

To a solution of pentafluorobenzene (15.1 g, 90.0 mmol) in diethyl ether (100 ml), cooled to -40 °C, add a 20 wt. % sec-butyllithium/hexane solution (28.2 g, 88.0 mmol).[3]

-

Stir the mixture for 10 hours at a temperature between -30 to -40 °C.[3]

-

Subsequently, add boron trifluoride-diethyl ether complex (2.84 g, 20.0 mmol) at -40 °C.[3]

-

Allow the reaction mixture to warm to room temperature over a period of 2 hours.[3][4]

-

The byproduct, lithium chloride, will precipitate and can be removed by filtration.[3][4]

-

The resulting solution contains the desired lithium this compound. The solvent can be removed under reduced pressure to yield the product.

Quantitative Data

The following table summarizes the quantitative data from various reported syntheses of lithium this compound.

| Starting Materials | Boron Source | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Bromopentafluorobenzene, n-BuLi | Tris(pentafluorophenyl)boron | Diethyl ether, Hexanes, Isopar | -24 | 94.5 | [6] |

| Bromopentafluorobenzene, n-BuLi | Tris(pentafluorophenyl)boron | Diethyl ether, Hexanes, Isopar | -32 | 74.9 | [6] |

| Pentafluorobenzene, sec-BuLi | Boron trichloride | Diisopropyl ether, Hexane | -40 to RT | - | [3][4] |

| Pentafluorobenzene, tert-BuLi | Boron trichloride | Diethyl ether, Pentane | -40 to RT | - | [3][4] |

| Pentafluorophenyllithium | Boron trichloride | Hexane | -65 to -55 | 94.3 | [3][4] |

| Pentafluorobenzene, sec-BuLi | Boron trifluoride diethyl etherate | Diethyl ether, Hexane | -40 to RT | 51 | [3] |

| Pentafluorophenyllithium, Tris(pentafluorophenyl)boron | - | Diethyl ether | - | - | [1] |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of lithium this compound.

References

- 1. Lithium this compound - Wikipedia [en.wikipedia.org]

- 2. Tétrakis(pentafluorophényl)borate de lithium — Wikipédia [fr.wikipedia.org]

- 3. EP0608563A2 - Method of producing this compound derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]

- 4. US5493056A - Method of producing tetrakis (pentafluorophenyl) borate derivatives using pentafluorophenyl alkali metal salt prepared from pentafluorobenzene - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. WO1998017670A1 - Method for the synthesis and use of pentafluorophenyl lithium to produce tetrakis pentafluorophenyl borate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Sodium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrakis(pentafluorophenyl)borate, Na[B(C₆F₅)₄], is a salt of significant interest in modern chemistry, primarily owing to the unique characteristics of its large, weakly coordinating anion. The this compound anion, [B(C₆F₅)₄]⁻, features a tetrahedral boron center bonded to four highly fluorinated phenyl rings. This structure results in exceptional stability and low nucleophilicity, making Na[B(C₆F₅)₄] a valuable reagent in catalysis, organometallic chemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties of sodium this compound, including its synthesis, solubility, stability, and reactivity, with a focus on its applications in catalysis. Detailed experimental protocols and visualizations are provided to facilitate its use in research and development.

Core Chemical and Physical Properties

Sodium this compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄BF₂₀Na | [1] |

| Molecular Weight | 702.03 g/mol | [1] |

| IUPAC Name | Sodium tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1−) | [1] |

| CAS Number | 149213-65-0 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | Store under an inert atmosphere, moisture sensitive | [1] |

Synthesis of Sodium this compound

Several synthetic routes to sodium this compound have been reported. A common and effective method involves the use of a Grignard reagent, as detailed below.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the reaction of a pentafluorophenyl Grignard reagent with a boron trifluoride etherate.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane (B42909) (for activation)

-

Sodium tetrafluoroborate (B81430) (NaBF₄)

-

Anhydrous diethyl ether

-

Anhydrous toluene (B28343)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (B86663)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation: A three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and filled with an inert atmosphere. Magnesium turnings (e.g., 1.17 g, 48.1 mmol) are added to the flask. A small amount of 1,2-dibromoethane (e.g., 0.57 mL) in anhydrous diethyl ether is added to activate the magnesium. A solution of bromopentafluorobenzene (e.g., 7.15 mL, 41.5 mmol) in anhydrous diethyl ether is then added dropwise to the activated magnesium suspension. The reaction mixture is stirred at room temperature to ensure the complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr).[3][4]

-

Reaction with Boron Source: In a separate flask under an inert atmosphere, sodium tetrafluoroborate (e.g., 813 mg, 7.40 mmol) is suspended in anhydrous diethyl ether.[3] The prepared Grignard reagent solution is then slowly added to this suspension at a controlled temperature (e.g., room temperature). The reaction mixture is stirred for an extended period (e.g., 12 hours) to ensure the complete formation of the magnesium salt of the this compound anion.[3][4]

-

Work-up and Isolation: The reaction is quenched by the addition of an aqueous solution of sodium carbonate (e.g., 16 g in 200 mL of water).[3] The mixture is stirred, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate and filtered.[3]

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be further purified by dissolving it in a minimal amount of a suitable solvent (e.g., toluene) and removing any residual water by azeotropic distillation using a Dean-Stark apparatus. The final product, sodium this compound, is obtained as a solid after removal of the solvent under vacuum and can be washed with a non-polar solvent like pentane.[3]

Solubility

Sodium this compound exhibits good solubility in a range of polar organic solvents and is also water-soluble.[1] This is attributed to the favorable solvation of the sodium cation and the ability of the large, hydrophobic anion to be stabilized in these environments.[1] Precise quantitative solubility data for the sodium salt is scarce in the public domain.[5] However, qualitative solubility information is summarized below.

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Polar Protic | Water, Methanol (B129727) | Soluble | [1] |

| Polar Aprotic | Dichloromethane (B109758), Chloroform, Acetone | Soluble | [1] |

| Highly Fluorinated | 1,2-Dibromotetrafluoroethane | Very Low | [1] |

For comparative purposes, the solubility of the related salt, tetramethylammonium (B1211777) this compound, has been reported as 740 × 10⁻⁵ mol dm⁻³ in dichloromethane and 5.4 × 10⁻⁵ mol dm⁻³ in chloroform.[1]

Stability and Reactivity

The [B(C₆F₅)₄]⁻ anion is known for its high thermal and chemical stability, which is a direct consequence of the strong carbon-fluorine and boron-carbon bonds, as well as the steric hindrance provided by the four bulky pentafluorophenyl groups.

| Stability Parameter | Observation | Reference(s) |

| Thermal Stability | Decomposition temperature reported as 315 °C. | [2] |

| Chemical Stability | Stable under normal conditions, but sensitive to moisture. Incompatible with strong oxidizing agents. |

The reactivity of sodium this compound is dominated by the non-coordinating nature of its anion. It is primarily used as a source of the [B(C₆F₅)₄]⁻ anion, which can abstract anionic ligands (such as alkyl or halide groups) from neutral metal complexes to generate highly reactive cationic species. This is the cornerstone of its application in catalysis.

Spectroscopic and Structural Properties

The structure of the this compound anion has been confirmed by various spectroscopic and crystallographic techniques.

| Property | Description | Reference(s) |

| Geometry at Boron | Tetrahedral | [1] |

| B-C Bond Length | Approximately 1.65 Å | [1] |

| ¹⁹F NMR Spectroscopy | The spectrum is expected to show three distinct resonances for the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. | [6] |

| ¹¹B NMR Spectroscopy | A single resonance is expected, characteristic of a tetracoordinate boron atom. | [7][8] |

| ¹H NMR Spectroscopy | Due to the absence of protons in the anion, the ¹H NMR spectrum of the pure salt should only show signals from residual solvents or impurities. | [6] |

| Mass Spectrometry | The [B(C₆F₅)₄]⁻ anion can be observed in the negative ion mode, with a calculated m/z of 679.0. | [6] |

Note: While the general features of the NMR spectra are known, specific chemical shift data for Na[B(C₆F₅)₄] are not consistently reported in the literature.

Applications in Catalysis

A primary application of sodium this compound is as a co-catalyst or activator in olefin polymerization, particularly with metallocene catalysts.

Mechanism of Metallocene Activation

Sodium this compound is not the direct activator. It is typically used to generate a more reactive activator, such as anilinium or trityl this compound, through salt metathesis. These activators then react with the metallocene pre-catalyst (e.g., a dimethyl zirconocene (B1252598) derivative) by abstracting one of the methyl groups to form a cationic, coordinatively unsaturated metallocene complex. This cationic species is the active catalyst for olefin polymerization. The bulky, non-coordinating [B(C₆F₅)₄]⁻ anion stabilizes the cationic metal center without strongly coordinating to it, leaving a vacant site for the olefin monomer to bind and insert.

Experimental Protocol: Ethylene (B1197577) Polymerization

This protocol provides a general outline for ethylene polymerization using a metallocene catalyst activated by a borate (B1201080) system derived from Na[B(C₆F₅)₄].

Materials:

-

Metallocene pre-catalyst (e.g., Cp₂ZrCl₂)

-

Co-catalyst/scavenger (e.g., triisobutylaluminum (B85569) - TIBA)

-

Activator derived from Na[B(C₆F₅)₄] (e.g., N,N-dimethylanilinium this compound)

-

Toluene (anhydrous, deoxygenated)

-

Ethylene gas (polymerization grade)

-

Acidified methanol (for quenching)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reactor Setup: A glass or stainless steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). Anhydrous, deoxygenated toluene is introduced into the reactor.[9][10]

-

Addition of Reagents: The reactor is brought to the desired polymerization temperature (e.g., 70 °C). The co-catalyst/scavenger (TIBA) is added, followed by a solution of the metallocene pre-catalyst in toluene.[9]

-

Initiation of Polymerization: A solution of the borate activator in toluene is injected into the reactor to initiate the polymerization. The reactor is then pressurized with ethylene to the desired pressure (e.g., 1 atm).[9][10]

-

Polymerization: The reaction mixture is stirred vigorously for the desired polymerization time, maintaining a constant ethylene pressure.[9][10]

-

Termination and Product Isolation: The polymerization is terminated by adding acidified methanol to the reactor. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.[10]

-

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and molecular weight distribution, and Differential Scanning Calorimetry (DSC) to determine the melting point.[9]

Structure-Property Relationship: The Weakly Coordinating Anion

The utility of sodium this compound is intrinsically linked to the properties of its anion. The term "weakly coordinating" or "non-coordinating" arises from a combination of steric and electronic factors.

-

Electronic Effects: The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect. This delocalizes the negative charge over the entire large anion, making it less available to coordinate to a cationic metal center.

-

Steric Effects: The four bulky pentafluorophenyl groups arranged tetrahedrally around the central boron atom create significant steric hindrance, physically preventing the anion from closely approaching and coordinating to a metal center.

These combined effects result in an anion that is a very weak nucleophile and does not readily form strong coordinate bonds, thus stabilizing highly reactive cationic species.

Safety Information

Sodium this compound should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also moisture-sensitive.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated area or a fume hood.

Conclusion

Sodium this compound is a versatile and valuable reagent in modern chemistry. Its key feature, the weakly coordinating nature of the this compound anion, has enabled significant advancements in areas such as catalysis, particularly in the field of olefin polymerization. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and industrial applications. This guide provides a foundational understanding of these aspects to aid researchers and professionals in harnessing the full potential of this important compound.

References

- 1. Buy Sodium this compound | 149213-65-0 [smolecule.com]

- 2. Sodium Tetrakis (pentafluorophenyl) Borate-China Moltec Materials Corp [mat99.com]

- 3. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate synthesis - chemicalbook [chemicalbook.com]

- 4. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Sodium this compound | 149213-65-0 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 10. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to the Structure and Bonding in Tetrakis(pentafluorophenyl)borate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a cornerstone of modern coordination and organometallic chemistry. Its reputation as a weakly coordinating anion (WCA) stems from its large size, the delocalization of its single negative charge over twenty highly electronegative fluorine atoms, and the steric shielding of the central boron atom. These attributes make its salts invaluable in a myriad of applications, including as activators for olefin polymerization catalysts, in the stabilization of highly reactive cationic species, and in electrochemical systems.[1] This in-depth technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound salts, supported by crystallographic and spectroscopic data. It also includes detailed experimental protocols for their synthesis and characterization, aimed at researchers and professionals in chemistry and drug development.

Molecular Structure and Bonding

The fundamental structure of the this compound anion is a tetrahedral arrangement of four pentafluorophenyl groups covalently bonded to a central boron atom.[2] This geometry minimizes steric repulsion between the bulky aryl groups. The bonding within the anion is characterized by strong B-C covalent bonds and C-C and C-F bonds within the aromatic rings. The interaction between the [B(C₆F₅)₄]⁻ anion and a cation is primarily ionic. However, the nature of the cation can subtly influence the overall crystal packing and, in some cases, lead to weak interactions with the fluorine atoms of the anion.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these salts in the solid state. The data reveals key bond lengths and angles, providing insight into the bonding within the anion and its interactions with the cation.

Table 1: Selected Crystallographic Data for this compound Salts

| Compound | Cation | B-C Bond Lengths (Å) | C-B-C Bond Angles (°) | Cation-Anion Contacts (Å) | Reference |

| [Li(1,2-F₂C₆H₄)][B(C₆F₅)₄] | Li⁺ | 1.65 (approx.) | ~109.5 | Li···F: 1.965(3) – 2.312(3) | [3] |

| Cs[B(C₆F₅)₄] | Cs⁺ | Not specified in abstract | Not specified in abstract | Cs···F: 3.0312(1) – 3.7397(2) | [4] |

| Ag(C₆H₆)₃[B(C₆F₅)₄] | [Ag(C₆H₆)₃]⁺ | Not specified in abstract | Not specified in abstract | No contact between Ag⁺ and anion | [5] |

| Na[B(C₆F₅)₄] | Na⁺ | ~1.65 | ~109.5 (tetrahedral) | Variable, depends on solvation | [2] |

| K[B(C₆F₅)₄] | K⁺ | Not explicitly found | Not explicitly found | Not explicitly found |

Note: Detailed crystallographic data for K[B(C₆F₅)₄] was not found in the provided search results.

The B-C bond lengths are consistently around 1.65 Å, typical for a boron-carbon single bond in a tetracoordinate environment.[2][6] The C-B-C angles are close to the ideal tetrahedral angle of 109.5°, confirming the geometry around the boron center. The cation-anion contacts, where present, are primarily weak electrostatic interactions with the fluorine atoms of the pentafluorophenyl rings. In the case of the silver salt, the cation is solvated by benzene (B151609) molecules, effectively shielding it from direct interaction with the anion.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound salts, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of the boron, fluorine, and carbon nuclei within the [B(C₆F₅)₄]⁻ anion.

¹¹B NMR: The ¹¹B nucleus is NMR active and provides a diagnostic signal for the coordination state of the boron atom. In this compound salts, the boron atom is in a tetracoordinate environment, which results in a characteristic upfield chemical shift compared to tricoordinate boranes.

¹⁹F NMR: The ¹⁹F NMR spectrum of the [B(C₆F₅)₄]⁻ anion typically shows three distinct resonances corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. The chemical shifts and coupling constants are sensitive to the electronic environment and can be influenced by cation-anion interactions in solution.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the pentafluorophenyl rings.

Table 2: Typical NMR Spectroscopic Data for this compound Salts

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ¹¹B | -13 to -17 | [7] |

| ¹⁹F (ortho) | -130 to -135 | [8] |

| ¹⁹F (meta) | -163 to -168 | [8] |

| ¹⁹F (para) | -159 to -164 | [8] |

Note: Specific chemical shifts can vary depending on the cation, solvent, and temperature.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups and their bonding environment. The FT-IR and Raman spectra of this compound salts are complex due to the large number of atoms. However, characteristic bands associated with the B-C, C-F, and C-C vibrations of the pentafluorophenyl rings can be identified.

Experimental Protocols

The synthesis and characterization of this compound salts often require handling of air- and moisture-sensitive reagents. Therefore, standard Schlenk line or glovebox techniques are essential.

Synthesis of this compound Salts

1. Synthesis of Lithium this compound Etherate ([Li(OEt₂)ₓ][B(C₆F₅)₄])

This synthesis is a common starting point for the preparation of other this compound salts.[6]

-

Reaction: (C₆F₅)₃B + C₆F₅Li → [Li][B(C₆F₅)₄]

-

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), prepare a solution of pentafluorophenyllithium (C₆F₅Li) in diethyl ether. This is typically done by reacting bromopentafluorobenzene (B106962) with n-butyllithium at low temperature (-78 °C).

-

In a separate flask, dissolve an equimolar amount of tris(pentafluorophenyl)borane (B72294) ((C₆F₅)₃B) in diethyl ether.

-

Slowly add the solution of C₆F₅Li to the (C₆F₅)₃B solution at low temperature with stirring.

-

Allow the reaction mixture to warm to room temperature. The lithium salt will precipitate as its etherate complex.

-

The precipitate can be isolated by filtration, washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials, and dried under vacuum.

-

2. Synthesis of Trityl this compound ([Ph₃C][B(C₆F₅)₄])

This salt is a powerful hydride abstraction reagent.

-

Reaction: Li[B(C₆F₅)₄] + Ph₃CCl → [Ph₃C][B(C₆F₅)₄] + LiCl

-

Procedure:

-

In an inert atmosphere, dissolve lithium this compound in a suitable solvent like dichloromethane.

-

Add an equimolar amount of trityl chloride (Ph₃CCl).

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change.

-

The precipitated lithium chloride can be removed by filtration.

-

The product can be isolated by removing the solvent under vacuum and can be further purified by recrystallization, for example, from a dichloromethane/hexane solvent system.

-

3. Synthesis of Silver this compound ([Ag][B(C₆F₅)₄])

Silver salts are useful for halide abstraction reactions.

-

Reaction: Li[B(C₆F₅)₄] + AgNO₃(aq) → Ag[B(C₆F₅)₄] + LiNO₃(aq)

-

Procedure:

-

Dissolve lithium this compound in diethyl ether.

-

In a separate flask, prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).

-

Combine the two solutions and stir vigorously. A biphasic mixture will form.

-

Separate the organic layer containing the silver salt.

-

The solvent can be removed under vacuum to yield the product. It is important to note that the silver salt can be light-sensitive.

-

Characterization Methods

1. Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For air-sensitive crystals, they must be handled and mounted under an inert atmosphere (e.g., in a glovebox) and often coated with a protective oil.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

2. NMR Spectroscopy

-

Sample Preparation: For air-sensitive samples, the NMR tube must be prepared in an inert atmosphere.

-

In a glovebox, weigh the desired amount of the borate (B1201080) salt into a vial.

-

Add the deuterated solvent (previously dried over molecular sieves) to dissolve the sample.

-

Transfer the solution to an NMR tube.

-

Seal the NMR tube with a tight-fitting cap or, for highly sensitive samples, use a J. Young NMR tube which can be sealed under vacuum or inert gas.

-

-

Data Acquisition:

-

¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. A broad proton-decoupled spectrum is usually sufficient.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is typically used.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

-

3. Vibrational Spectroscopy

-

FT-IR Spectroscopy:

-

Sample Preparation: For solid samples, a small amount of the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk. For air-sensitive samples, the ATR is preferred as the sample can be quickly covered with the ATR crystal, minimizing exposure to air.

-

Data Acquisition: The FT-IR spectrum is recorded by passing an infrared beam through the sample and measuring the absorption as a function of wavenumber.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed to generate the Raman spectrum.

-

Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to this compound salts.

Conclusion

This compound salts are a class of compounds with significant utility in modern chemistry, largely owing to the unique properties of the [B(C₆F₅)₄]⁻ anion. This guide has provided a detailed overview of the structural and bonding characteristics of these salts, supported by a compilation of crystallographic and spectroscopic data. The included experimental protocols offer practical guidance for their synthesis and characterization. A deeper understanding of the structure-property relationships in these systems will continue to drive innovation in catalysis, materials science, and drug development. Further research, particularly in the area of vibrational spectroscopy and computational modeling, will undoubtedly provide even greater insight into the nuanced behavior of this important class of weakly coordinating anions.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Sodium this compound | 149213-65-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Silver(I) tetrakis(perfluorophenyl)borate | C24AgBF20 | CID 11170253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lithium this compound - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Sodium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for sodium tetrakis(pentafluorophenyl)borate, a compound of significant interest in various fields of chemistry due to its weakly coordinating anion.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the this compound anion.

NMR Spectroscopic Data

¹H NMR: The ¹H NMR spectrum of pure sodium this compound is expected to be devoid of signals from the anion itself, as it contains no hydrogen atoms. Any observed peaks can be attributed to residual protic solvents or impurities.

¹¹B NMR: The ¹¹B NMR spectrum displays a single resonance, indicative of the single, symmetrical boron environment in the tetrahedral [B(C₆F₅)₄]⁻ anion.[1]

| Nucleus | Solvent | Chemical Shift (δ) [ppm] |

| ¹¹B | Not Specified | -1.6[1] |

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the pentafluorophenyl rings.

| Carbon Environment | Solvent | Chemical Shift (δ) [ppm] |

| C-B (ipso) | CD₂Cl₂ | 124.0[1] |

| C-F (ortho) | CD₂Cl₂ | 148.8[1] |

| C-F (meta) | CD₂Cl₂ | 136.9[1] |

| C-F (para) | CD₂Cl₂ | 138.8[1] |

¹⁹F NMR: The ¹⁹F NMR spectrum exhibits three distinct resonances corresponding to the fluorine atoms at the ortho, meta, and para positions of the four equivalent pentafluorophenyl rings.[1]

| Fluorine Environment | Solvent | Chemical Shift (δ) [ppm] |

| ortho-F | CD₂Cl₂ | -134.9[1] |

| para-F | CD₂Cl₂ | -156.4[1] |

| meta-F | CD₂Cl₂ | -161.5[1] |

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| 1629, 1611 | Aromatic C=C stretching |

| 1357, 1280 | C-F stretching |

| 1116, 1102 | C-F stretching and other vibrations |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of sodium this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated acetone (B3395972) (acetone-d₆)).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

General: All NMR spectra should be acquired on a high-resolution NMR spectrometer.

-

¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. The spectral width should be sufficient to observe any residual solvent peaks.

-

¹¹B NMR: Tune the spectrometer to the ¹¹B frequency. Use a boron-free probe or a quartz NMR tube to avoid background signals from borosilicate glass. A single-pulse experiment is typically sufficient.

-

¹³C NMR: Tune the spectrometer to the ¹³C frequency. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum and improve the signal-to-noise ratio. Due to the relatively low natural abundance of ¹³C, a larger number of scans may be required.

-

¹⁹F NMR: Tune the spectrometer to the ¹⁹F frequency. A standard one-pulse ¹⁹F NMR experiment is typically used.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the appropriate standard (e.g., residual solvent peak for ¹H and ¹³C, an external standard like BF₃·OEt₂ for ¹¹B, and CFCl₃ for ¹⁹F).

-

Integrate the signals where applicable.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of sodium this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the resulting fine powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental contributions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of sodium this compound.

Caption: Spectroscopic analysis workflow.

Caption: Expected NMR signals.

References

Thermal Stability of Tetrakis(pentafluorophenyl)borate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of various tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) salts, crucial compounds in catalysis, polymerization, and electrochemical applications. The exceptional stability of the [B(C₆F₅)₄]⁻ anion, derived from its bulky and electron-withdrawing pentafluorophenyl groups, imparts desirable properties to its salts, including weak coordination and high thermal resistance. Understanding the thermal decomposition profiles of these salts is paramount for their safe and effective use in demanding research and industrial settings.

Comparative Thermal Stability Data

The thermal stability of this compound salts is significantly influenced by the nature of the cation. The following table summarizes available quantitative data on the thermal decomposition of several common salts. The data has been compiled from various sources and is presented for comparative analysis.

| Cation | Salt Name | Melting Point (°C) | Onset of Decomposition (TGA, °C) | Key Observations |

| Tritylium (B1200429) ([Ph₃C]⁺) | Tritylium this compound | 180-185 | Data not consistently reported; decomposition may occur near or after melting. | Often used as a catalyst activator. Its thermal limit is a key parameter in polymerization reactions. |

| N,N-Dimethylanilinium ([Me₂NHPh]⁺) | N,N-Dimethylanilinium this compound | 225-229 | Reported to be thermally stable, with decomposition occurring at higher temperatures. | Widely used as a cocatalyst in olefin polymerization. |

| Ferrocenium ([Fc]⁺) | Ferrocenium this compound | Data not readily available | Generally considered to have good thermal stability, though quantitative comparative data is scarce. | Employed as an oxidizing agent and in electrochemical studies. |

| Sodium (Na⁺) | Sodium this compound | >300 | ~315 | Exhibits significant exothermic decomposition. |

| Lithium (Li⁺) | Lithium this compound | ~265 (deflagrates) | Deflagrates upon melting. | Shows vigorous decomposition. |

Experimental Protocols

The determination of thermal stability for this compound salts is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the air and moisture sensitivity of many of these salts, proper handling under an inert atmosphere is critical.

Thermogravimetric Analysis (TGA) Protocol for Air-Sensitive Salts

Objective: To determine the onset of decomposition and mass loss profile of the borate (B1201080) salt as a function of temperature.

Methodology:

-

Sample Preparation:

-

All sample handling must be performed in an inert atmosphere glovebox (e.g., argon or nitrogen).

-

Carefully weigh 5-10 mg of the this compound salt into a clean, dry, and inert TGA pan (e.g., alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

Seal the TGA pan within the glovebox using a hermetic lid if possible, or quickly transfer it to the instrument in a sealed container.

-

-

Instrumentation and Analysis:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C or higher, depending on the salt's expected stability).

-

-

Data Collection: Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Determine the onset of decomposition temperature (Tonset) from the TGA curve, typically defined as the temperature at which a significant mass loss begins.

-

Calculate the percentage of mass loss at different temperature intervals.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation:

-

Follow the same inert atmosphere handling procedures as for TGA.

-

Weigh 2-5 mg of the sample into a hermetically sealed DSC pan.

-

-

Instrumentation and Analysis:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Temperature Program:

-

Equilibrate at a low temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting and decomposition range.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and other phase transitions.

-

Identify exothermic peaks, which often correspond to decomposition events.

-

Calculate the enthalpy changes (ΔH) associated with these transitions.

-

Visualization of Application: Olefin Polymerization Activation

This compound salts, particularly tritylium and anilinium salts, are widely used as activators for metallocene catalysts in olefin polymerization. The following diagram illustrates the general workflow of this activation process.

An In-depth Technical Guide to the Solubility of Sodium Tetrakis(pentafluorophenyl)borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrakis(pentafluorophenyl)borate, a compound of significant interest in catalysis, electrochemistry, and organic synthesis. Due to its weakly coordinating anion, it serves as a valuable reagent for generating cationic transition metal complexes. Understanding its solubility in various organic solvents is critical for its effective application in solution-phase processes.

While precise quantitative solubility data is not widely available in the public domain, this guide summarizes the existing qualitative data and provides a detailed, generalized experimental protocol for its determination.

Solubility Data

Sodium this compound's solubility is largely dictated by the nature of the organic solvent. The large, hydrophobic, and weakly coordinating nature of the this compound anion influences its interaction with solvent molecules. Generally, it demonstrates good solubility in polar aprotic and protic organic solvents.[1][2]

Below is a summary of the qualitative solubility of sodium this compound in various organic solvents.

| Solvent Class | Specific Solvents | Solubility |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[1] |

| Dichloromethane, Chloroform, Acetone | Excellent[2] | |

| Polar Protic | Methanol and other alcohols | High[2] |

| Aromatic Hydrocarbons | Toluene | Good solubility in ether-toluene mixtures.[1][3] |

| Highly Fluorinated | 1,2-Dibromotetrafluoroethane | Very Low (< 3 × 10⁻⁷ mol dm⁻³)[1][2] |

| Aqueous | Water | Contradictory Data Reported (Soluble and Insoluble)[1][2][4] |

Experimental Protocols for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of a salt like sodium this compound in an organic solvent. This isothermal gravimetric method is a common and reliable approach.

I. Materials and Equipment

-

Sodium this compound

-

Anhydrous organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or agitator

-

Thermostatic bath

-

Sealed, airtight containers (e.g., screw-cap vials)

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

II. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of sodium this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.[5]

-

Seal the container tightly to prevent solvent evaporation, which is especially important for volatile organic solvents.

-

-

Equilibration:

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.[5]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. To avoid drawing up solid particles, the syringe can be fitted with a compatible filter.

-

-

Gravimetric Analysis:

-

Dispense the collected saturated solution into a pre-weighed, dry container.

-

Determine the mass of the collected solution by weighing the container with the solution and subtracting the initial mass of the empty container.

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a drying oven or under vacuum in a desiccator. The method chosen should be appropriate to the solvent's boiling point and the thermal stability of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it to determine the mass of the dry solute.

-

III. Calculation of Solubility

-

Mass of the Solvent: Calculate the mass of the solvent by subtracting the mass of the dry solute from the total mass of the solution sample.[5]

-

Solubility Expression: Express the solubility in the desired units, such as:

-

Grams of solute per 100 g of solvent.

-

Grams of solute per 100 mL of solvent (requires knowledge of the solution's density).

-

Molarity (moles of solute per liter of solution).

-

Visualization of Experimental Workflow

The logical steps involved in the isothermal gravimetric method for determining the solubility of a salt are illustrated in the following diagram.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Sodium this compound | 149213-65-0 [smolecule.com]

- 3. WO2001098311A2 - Process for the preparation of ether-free salts of tetrakis(pentafluorophenyl) borate - Google Patents [patents.google.com]

- 4. Sodium tetrakis (pentafluorophenyl) borate-Yuxing Fine Chemical Products Co., Ltd. [en.smxyx.cn]

- 5. benchchem.com [benchchem.com]

The Architects of Reactivity: Unveiling the Weakly Coordinating Nature of [B(C₆F₅)₄]⁻

A cornerstone of modern chemistry, the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, has revolutionized the landscape of catalysis and the study of reactive chemical species. Its remarkable inability to strongly interact with cations—a property known as weak coordination—is central to its utility. This in-depth technical guide explores the fundamental principles governing the weakly coordinating nature of [B(C₆F₅)₄]⁻, presenting key data, experimental methodologies, and a visual representation of its structural and functional characteristics for researchers, scientists, and professionals in drug development.

The essence of a weakly coordinating anion (WCA) lies in its chemical and physical attributes that minimize its interaction with positively charged ions. [B(C₆F₅)₄]⁻ excels in this role due to a combination of steric hindrance and electronic effects. The four bulky pentafluorophenyl groups arranged tetrahedrally around a central boron atom create a "steric shield," physically preventing close association with a cation. Furthermore, the strong electron-withdrawing capacity of the numerous fluorine atoms delocalizes the negative charge over the entire anionic framework, significantly reducing its nucleophilicity and basicity. This unique combination of properties makes the anion exceptionally stable and resistant to degradation, even in the presence of highly reactive and electrophilic cations.[1]

Structural and Spectroscopic Hallmarks of Weak Coordination

The weakly coordinating character of [B(C₆F₅)₄]⁻ is quantitatively supported by a range of experimental data. Spectroscopic and structural analyses provide insights into the anion's electronic properties and its minimal interaction with associated cations.

| Property | Typical Value(s) | Significance |

| B-C Bond Length | ~1.65 Å[2] | The relatively long and strong B-C bonds contribute to the overall stability and rigidity of the anion. |

| Molecular Volume | ~410.8 ų[3] | The large molecular volume is a direct consequence of the bulky pentafluorophenyl groups and is indicative of its steric hindrance. |

| ¹⁹F NMR Chemical Shifts | Typically observed in the regions of -133 ppm (para-F), -163 ppm (ortho-F), and -168 ppm (meta-F) | These characteristic chemical shifts are sensitive to the electronic environment and can be used to probe subtle cation-anion interactions. Changes in these shifts can indicate the degree of coordination.[4][5] |

| Vibrational Frequencies (IR/Raman) | Strong absorptions related to the C-F and B-C stretching modes. | The vibrational spectra are characteristic of the anion's structure and can be used to confirm its presence and purity. Shifts in vibrational frequencies upon cation association can quantify the strength of the interaction. |

Synthesis and Experimental Characterization: A Practical Guide

The synthesis of salts containing the [B(C₆F₅)₄]⁻ anion is crucial for its application in various chemical transformations. A common and effective method involves the reaction of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, a potent Lewis acid, with a suitable pentafluorophenylating agent.

General Synthesis of [B(C₆F₅)₄]⁻ Salts

A widely employed synthetic route to lithium this compound etherate, a common starting material, is the reaction of tris(pentafluorophenyl)borane with pentafluorophenyllithium in diethyl ether.[2]

Experimental Protocol: Synthesis of Lithium this compound Etherate ([Li(OEt₂)ₓ][B(C₆F₅)₄]) [2]

-

Reagents and Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Tris(pentafluorophenyl)borane and pentafluorophenyllithium are typically prepared in situ or obtained from commercial sources.

-

Reaction: A solution of pentafluorophenyllithium in diethyl ether is added dropwise to a stirred solution of an equimolar amount of tris(pentafluorophenyl)borane in diethyl ether at a low temperature (e.g., -78 °C).

-

Precipitation and Isolation: Upon addition, a white solid, the lithium salt of this compound, precipitates from the reaction mixture. The precipitate is collected by filtration under inert atmosphere.

-

Purification: The isolated solid is washed with cold diethyl ether to remove any unreacted starting materials and then dried under vacuum to yield the desired product as a white, crystalline solid.

-

Characterization: The product is typically characterized by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) to confirm its identity and purity.

This lithium salt can then be used in metathesis reactions to generate a wide variety of other salts of [B(C₆F₅)₄]⁻ with different cations.[2][4]

The Role of [B(C₆F₅)₄]⁻ in Catalysis: Activating Olefin Polymerization

A primary application of [B(C₆F₅)₄]⁻ is in the activation of transition metal pre-catalysts for olefin polymerization.[2][6][7][8] The anion's weakly coordinating nature is paramount in generating and stabilizing the highly reactive cationic metal center that is the active species in the polymerization process.

The activation of a metallocene pre-catalyst, such as a zirconocene (B1252598) dimethyl complex, by a trityl salt of this compound, [Ph₃C]⁺[B(C₆F₅)₄]⁻, provides a classic example. The trityl cation abstracts a methyl group from the zirconocene, generating a cationic zirconium species and the neutral triphenylmethane. The [B(C₆F₅)₄]⁻ anion serves as the charge-balancing counterion for the now highly electrophilic and coordinatively unsaturated zirconium cation, which can then readily coordinate and polymerize olefin monomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Lithium this compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of High-Purity Ammonium this compound for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ac1.hhu.de [ac1.hhu.de]

The Enduring Lewis Acidity of Tris(pentafluorophenyl)borane: A Technical Guide

An in-depth exploration of the synthesis, quantification, and application of the potent Lewis acid, tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug development.

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, stands as a cornerstone in the field of Lewis acid chemistry. Its remarkable reactivity, stemming from the electron-withdrawing nature of the three pentafluorophenyl rings, has cemented its utility in a vast array of chemical transformations, from catalysis to frustrated Lewis pair (FLP) chemistry.[1][2] This technical guide provides a comprehensive overview of the synthesis of this powerful Lewis acid, methodologies for quantifying its acidity, and a look into its mechanistic role in key chemical processes.

Quantifying the Lewis Acidity of B(C₆F₅)₃

The Lewis acidity of a compound is a measure of its ability to accept an electron pair. For B(C₆F₅)₃, this property has been quantified by various experimental and computational methods, providing a nuanced understanding of its reactivity. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and Fluoride (B91410) Ion Affinity (FIA).

The Gutmann-Beckett method is an empirical technique that utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The interaction of the Lewis acid with the oxygen atom of Et₃PO induces a downfield shift in the ³¹P NMR signal. The magnitude of this shift is then used to calculate the Acceptor Number (AN), with higher values indicating stronger Lewis acidity.[3]

Fluoride Ion Affinity (FIA) , on the other hand, is a computational method that calculates the enthalpy change associated with the binding of a fluoride ion to the Lewis acid in the gas phase. A more negative FIA value corresponds to a stronger Lewis acid.[4]

Below is a compilation of quantitative data for the Lewis acidity of B(C₆F₅)₃ and related boranes, offering a comparative perspective.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) of Selected Boranes

| Compound | Probe Molecule | Solvent | ³¹P NMR Shift (δ ppm) | Acceptor Number (AN) |

| B(C₆F₅)₃ | Et₃PO | CDCl₃ | --- | 82[3] |

| B(C₆F₅)₃ | Et₃PO | C₆D₆ | --- | 65.6[5] |

| BF₃ | Et₃PO | --- | --- | 89[6] |

| BCl₃ | Et₃PO | --- | --- | 105.7 |